Nitemazepam - 40762-03-6

Nitemazepam

Catalog Number: EVT-10985844
CAS Number: 40762-03-6
Molecular Formula: C16H13N3O4
Molecular Weight: 311.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Nitemazepam typically involves the condensation of o-phenylenediamines with ketones in the presence of a catalyst. A notable method utilizes H-MCM-22 as a catalyst, which facilitates the reaction under mild conditions. The process can be summarized as follows:

  1. Reagents: The reaction employs o-phenylenediamine and a suitable ketone.
  2. Catalyst: H-MCM-22 serves as the catalytic agent.
  3. Solvent: Acetonitrile is used as the solvent.
  4. Conditions: The reaction is conducted at room temperature, allowing for high selectivity and yield within 1-3 hours.

The efficiency of this method has been demonstrated with yields reaching up to 87% under optimized conditions, highlighting the importance of catalyst concentration and reaction time in achieving desired outcomes .

Molecular Structure Analysis

Nitemazepam's molecular structure can be represented by the following chemical formula:

  • Chemical Formula: C16_{16}H14_{14}N2_{2}O
  • Molecular Weight: 250.30 g/mol

Structure Data

The structure features a benzodiazepine backbone, characterized by:

  • A fused benzene ring (phenyl group).
  • A seven-membered diazepine ring containing two nitrogen atoms.
  • A carbonyl group that enhances its pharmacological activity.

The specific arrangement of atoms contributes to both its biological activity and its interaction with GABA receptors in the brain.

Chemical Reactions Analysis

Nitemazepam undergoes various chemical reactions typical of benzodiazepines, including:

  • Hydrolysis: In aqueous environments, Nitemazepam can hydrolyze to form less active metabolites.
  • Oxidation: It may also be oxidized under certain conditions, affecting its efficacy and safety profile.

These reactions are essential for understanding both the drug's metabolism in biological systems and its potential interactions with other substances .

Mechanism of Action

Nitemazepam exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system in the central nervous system. The mechanism can be detailed as follows:

  1. GABA Receptor Binding: Nitemazepam binds to specific sites on GABA-A receptors.
  2. Increased Chloride Ion Conductance: This binding enhances the receptor's affinity for GABA, leading to increased chloride ion influx into neurons.
  3. Neuronal Hyperpolarization: The result is hyperpolarization of neuronal membranes, which diminishes neuronal excitability and induces sedative effects.

This mechanism underlies the therapeutic benefits of Nitemazepam in treating insomnia and anxiety disorders while also accounting for potential side effects such as sedation and dependence .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nitemazepam typically appears as white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and chloroform but has limited solubility in water.

Chemical Properties

  • Stability: Nitemazepam is relatively stable under normal storage conditions but may degrade when exposed to light or moisture.
  • pH Sensitivity: Its solubility can be affected by pH changes in solution, which is crucial during formulation development.

These properties are significant for pharmaceutical applications, influencing formulation strategies and storage conditions .

Applications

Nitemazepam has several scientific uses:

  • Clinical Use: Primarily prescribed for short-term management of insomnia; it helps patients achieve restful sleep.
  • Research Applications: Studied extensively in pharmacology to understand benzodiazepine mechanisms, potential therapeutic benefits, and risks associated with long-term use.
  • Forensic Toxicology: Used as a reference standard in toxicological analyses to detect benzodiazepine presence in biological samples.

Due to its sedative properties, it remains a subject of interest in both clinical settings and research environments focused on psychoactive substances .

Introduction to Benzodiazepine Derivatives in Novel Psychoactive Substance Markets

Emergence of Designer Benzodiazepines as Research Compounds

Designer benzodiazepines represent a chemically engineered class of psychoactive substances that first appeared in global drug markets around 2007. These compounds circumvent regulatory frameworks through deliberate molecular modifications of approved benzodiazepine pharmaceuticals while retaining core psychotropic properties. The structural foundation of these molecules typically preserves the characteristic 1,4-diazepine ring fused with a benzene moiety, but incorporates strategic substitutions at key positions including R₁ (N₁), R₂ (C₃), R₃ (C₇), and the R₅ aryl group [1] [7]. Phenazepam, originally developed in the Soviet Union during the 1970s, emerged as the inaugural designer benzodiazepine identified in European drug seizures in 2007, followed by etizolam (a thienotriazolodiazepine approved in Japan and Italy) in 2011 [3] [5]. The subsequent period witnessed accelerated innovation, with pyrazolam (2012) representing the first truly novel designer benzodiazepine lacking any medical approval worldwide [1].

The manufacturing and distribution ecosystem relies heavily on unregulated chemical production, predominantly from facilities in China and India, followed by secondary processing in Europe where compounds are often pressed into counterfeit medications mimicking pharmaceutical alprazolam (Xanax®) or diazepam (Valium®) [1] [7]. Between 2019-2020, designer benzodiazepines were detected in 48% of postmortem cases and 83% of driving under influence of drugs (DUID) cases reported to the United Nations Office on Drugs and Crime, with flualprazolam, flubromazolam, and etizolam constituting the most frequently identified substances [1]. This proliferation reflects a deliberate "cat-and-mouse" strategy wherein manufacturers systematically alter molecular structures—particularly through triazolo ring additions, halogen substitutions, or nitro group repositioning—to evade rapidly evolving controlled substance legislation [3] [7].

Table 1: Emergence Timeline of Select Designer Benzodiazepines

CompoundInitial DetectionCore StructureNotable SubstitutionsPrimary Market Form
Phenazepam2007 (Europe)1,4-Benzodiazepine7-Bromo substituentPowder/Counterfeit tablets
Etizolam2011 (UK/Germany)ThienotriazolodiazepineThiophene ring replacementTablets marketed as "Depas" generics
Pyrazolam2012 (Finland)TriazolobenzodiazepinePyrazole moiety at R₇"Legitimate" research chemicals
Flubromazolam2014 (Sweden)Triazolobenzodiazepine4-Bromo-2-fluorophenyl at R₅Pellets/Blotters
Clonazolam2015 (USA)TriazolobenzodiazepineHybrid of clonazepam + alprazolamLiquid solutions

Positional Isomerism in Nitro-Substituted Benzodiazepine Analogues

Positional isomerism constitutes a sophisticated chemical strategy employed in designer benzodiazepine development, particularly concerning nitro (-NO₂) group placement on the fused benzene ring. This structural manipulation exploits identical molecular formulas while creating distinct constitutional isomers through relocation of the nitro moiety between carbon positions C₅, C₇, and C₈ of the benzodiazepine scaffold [7] [10]. Such positional shifts generate compounds with nearly identical mass spectrometric signatures yet divergent pharmacological profiles and legal statuses. The nitro group's electron-withdrawing properties significantly influence receptor binding kinetics through modulation of the diazepine ring's electron density and spatial conformation [4] [10]. Nitrazepam (5-nitro substitution) serves as the pharmaceutical reference point, while clandestine chemists synthesize positional isomers including 7-nitro and 8-nitro variants that retain GABAergic activity without triggering regulatory controls targeting specifically substituted derivatives [1] [10].

Analytical differentiation of these isomers presents substantial challenges to forensic laboratories. Gas chromatography-mass spectrometry (GC-MS) analysis typically yields identical fragmentation patterns for C₅, C₇, and C₈ nitro isomers due to thermal decomposition producing similar nitroso and amine derivatives during vaporization [10]. Nuclear magnetic resonance (NMR) spectroscopy provides the most reliable discrimination through: (1) Characteristic ¹H NMR chemical shift displacements of protons ortho to the nitro group (δH 8.0-8.5 ppm for C₇ vs. δH 7.2-7.8 ppm for C₈ substitution); (2) ¹³C NMR carbonyl resonance variations reflecting altered electron delocalization (C₂ carbonyl typically δC 168-172 ppm for C₇-nitro vs. δC 170-174 ppm for C₈ isomers); and (3) Distinct nuclear Overhauser effect (NOE) correlations observable through 2D NMR techniques [10]. These subtle spectral differences necessitate advanced instrumentation unavailable to routine screening facilities, enabling undetected circulation of isomeric analogues.

Table 2: Analytical Differentiation of Nitrazepam Positional Isomers

Parameter5-Nitrazepam (Pharmaceutical)7-Nitro Isomer8-Nitro Isomer
¹H NMR (Aromatic)H₇: δ 8.25 (d, J=8.5Hz); H₈: δ 7.55 (t, J=8.5Hz)H₅: δ 8.42 (d); H₈: δ 7.38 (d)H₅: δ 8.15 (d); H₇: δ 7.62 (d)
¹³C NMR (Carbonyl)δC 170.2δC 168.9δC 172.6
GC-MS Fragmentsm/z 281 [M]⁺; 253; 235; 207m/z 281 [M]⁺; 253; 235; 207m/z 281 [M]⁺; 253; 235; 207
HPLC Retention12.4 min14.7 min11.8 min

Pharmacological Significance of 3-Hydroxy Substitution Patterns

The C₃ position of the diazepine ring serves as a critical determinant of benzodiazepine pharmacokinetics and pharmacodynamics. Introduction of a hydroxy group (-OH) at this location transforms parent compounds into active metabolites with modified receptor affinity and metabolic stability [1] [5]. Pharmaceutical 3-hydroxybenzodiazepines including temazepam (3-hydroxy-diazepam) and lorazepam demonstrate reduced lipophilicity compared to their non-hydroxylated precursors, translating to delayed blood-brain barrier penetration, attenuated sedation potential, and prolonged elimination half-lives [5] [8]. The molecular mechanism involves hydrogen bonding between the 3-hydroxy moiety and histidine residues (HIS₁₀₂) within the GABAₐ receptor α-subunit binding pocket, stabilizing the open conformation of the chloride ion channel while modestly reducing binding affinity compared to 3-methyl or 3-desoxy analogues [8].

In designer benzodiazepine contexts, 3-hydroxy modifications serve dual purposes: (1) Circumventing controlled substance legislation that often specifies unhydroxylated parent structures; and (2) Exploiting metabolic activation pathways where prodrugs undergo hepatic CYP3A4-mediated hydroxylation to active forms [1] [5]. The metabolic fate of 3-hydroxy designer benzodiazepines involves rapid glucuronidation by UGT2B15 and UGT1A9 isoforms, yielding water-soluble excretory products detectable in urine as glucuronide conjugates [5]. Crucially, 3-hydroxylation significantly influences structure-activity relationships at the benzodiazepine receptor site. Molecular modeling demonstrates that 3-hydroxy substituents adopt axial orientations that partially obstruct the lipophilic binding pocket, reducing potency by approximately 3-5 fold compared to 3-methyl analogues while retaining therapeutic efficacy at higher concentrations [8]. This principle was demonstrated in antischistosomal benzodiazepine research where 3-hydroxy derivatives of meclonazepam maintained potent anthelmintic activity while showing reduced sedation in murine models [8].

Table 3: Metabolic and Pharmacological Profiles of 3-Hydroxy Benzodiazepines vs. Parent Compounds

Parameter3-Hydroxy DerivativesNon-Hydroxylated ParentsPharmacological Consequence
Lipophilicity (Log P)1.8-2.32.5-3.2Delayed CNS penetration; reduced sedation
Plasma Protein Binding85-90%95-99%Higher free fraction; increased clearance
Primary MetabolismDirect glucuronidationCYP-mediated oxidationShorter half-life; predictable kinetics
Receptor Binding (Kᵢ)15-35 nM3-8 nMReduced potency; wider therapeutic index
UGT Isoform InvolvementUGT2B15 > UGT1A9N/AGenetic polymorphism effects on clearance

The strategic incorporation of 3-hydroxy groups into designer benzodiazepines represents a sophisticated approach to balancing pharmacological activity with reduced acute toxicity. However, the metabolic versatility of these compounds introduces significant analytical challenges for toxicological monitoring, as glucuronidated metabolites often evade standard immunoassay detection while exhibiting variable cross-reactivity in confirmation assays [3] [5]. Comprehensive understanding of 3-hydroxy substitution chemistry thus remains essential for both clinical toxicology and regulatory science in the evolving novel psychoactive substance landscape.

Properties

CAS Number

40762-03-6

Product Name

Nitemazepam

IUPAC Name

3-hydroxy-1-methyl-7-nitro-5-phenyl-3H-1,4-benzodiazepin-2-one

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C16H13N3O4/c1-18-13-8-7-11(19(22)23)9-12(13)14(17-15(20)16(18)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3

InChI Key

QRWVNMAJJIQCEG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.